ST271

Vue d'ensemble

Description

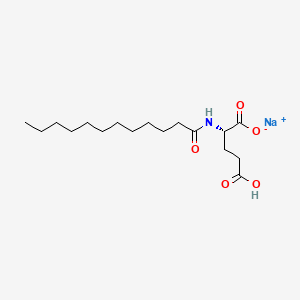

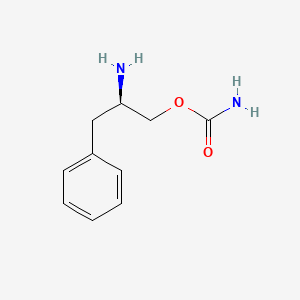

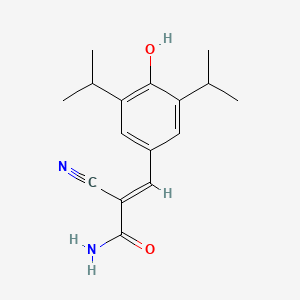

ST 271 est un composé chimique connu pour son rôle d'inhibiteur de la tyrosine kinase protéique. Il est particulièrement efficace pour inhiber l'activité de la phospholipase D, une enzyme impliquée dans divers processus cellulaires. La formule moléculaire de ST 271 est C16H20N2O2 et sa masse moléculaire est de 272,34 grammes par mole .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ST 271 implique plusieurs étapes, commençant par la préparation de la structure de base. L'intermédiaire clé est généralement synthétisé par une série de réactions, y compris la nitration, la réduction et l'acylation. L'étape finale implique la formation du groupe cyano et de la liaison amide, conduisant à la formation de ST 271 .

Méthodes de production industrielle

La production industrielle de ST 271 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Le composé est généralement produit dans un environnement contrôlé pour maintenir la cohérence et la qualité .

Analyse Des Réactions Chimiques

Types de réactions

ST 271 subit diverses réactions chimiques, notamment :

Oxydation : ST 271 peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : ST 271 peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés amines .

Applications de la recherche scientifique

ST 271 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier l'activité de la tyrosine kinase protéique et l'inhibition de la phospholipase D.

Biologie : Employé dans des études cellulaires pour comprendre les voies de transduction du signal.

Médecine : Investigated pour ses applications thérapeutiques potentielles dans les maladies impliquant une activité kinase anormale.

Industrie : Utilisé dans le développement de nouvelles entités chimiques et comme composé de référence dans le contrôle de la qualité

Mécanisme d'action

ST 271 exerce ses effets en inhibant les tyrosine kinases protéiques, qui sont des enzymes qui catalysent le transfert d'un groupe phosphate de l'adénosine triphosphate vers les résidus tyrosine des protéines. Cette inhibition conduit à la suppression de l'activité de la phospholipase D, qui est impliquée dans divers processus cellulaires tels que la transduction du signal, le trafic membranaire et l'organisation du cytosquelette .

Applications De Recherche Scientifique

ST 271 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study protein tyrosine kinase activity and phospholipase D inhibition.

Biology: Employed in cellular studies to understand signal transduction pathways.

Medicine: Investigated for its potential therapeutic applications in diseases involving abnormal kinase activity.

Industry: Utilized in the development of new chemical entities and as a reference compound in quality control

Mécanisme D'action

ST 271 exerts its effects by inhibiting protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate to tyrosine residues in proteins. This inhibition leads to the suppression of phospholipase D activity, which is involved in various cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization .

Comparaison Avec Des Composés Similaires

Composés similaires

Tyrphostin AG 1478 : Un autre inhibiteur de la tyrosine kinase protéique avec une structure différente mais une activité inhibitrice similaire.

Génistéine : Une isoflavone naturelle qui inhibe également les tyrosine kinases protéiques.

Erlotinib : Un petit inhibiteur moléculaire de la tyrosine kinase du récepteur du facteur de croissance épidermique

Unicité de ST 271

ST 271 est unique en raison de son inhibition spécifique de l'activité de la phospholipase D, qui n'est pas couramment observée dans les autres inhibiteurs de la tyrosine kinase protéique. Cela en fait un outil précieux pour étudier le rôle de la phospholipase D dans les processus cellulaires et pour des applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLQHJRJKQDTKW-LFYBBSHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106392-48-7 | |

| Record name | ST 271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: this compound competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of this compound-mediated PTK inhibition?

A2: Inhibiting PTKs with this compound disrupts various cellular processes, including:

- Inhibition of prostacyclin (PGI2) synthesis and release: this compound blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []

- Inhibition of phospholipase C (PLC) activation: this compound reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []

- Inhibition of phospholipase D (PLD) activity: this compound effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of this compound under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of this compound under different conditions.

Q5: Does this compound exhibit any catalytic properties? What are its primary applications in research?

A5: this compound is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on this compound?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on this compound.

Q7: How do structural modifications of this compound affect its activity and potency?

A7: While specific SAR studies for this compound are not described in the provided research, analogs of this compound, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of this compound and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of this compound or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of this compound?

A9: The provided research papers do not specifically address SHE regulations or compliance for this compound.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: The provided research papers primarily focus on the in vitro effects of this compound and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of this compound?

A11: this compound's efficacy has been investigated using various in vitro models, including:

- Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]

- Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []

- Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []

- Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of this compound?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of this compound and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with this compound resistance?

A13: The research papers primarily focus on this compound as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (this compound), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae this compound in a clinical setting?

A14: Streptococcus pneumoniae this compound is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.